4-(2-Aminoethyl)-3-fluoroaniline

Medicinal Chemistry Physicochemical Properties Drug Design

4-(2-Aminoethyl)-3-fluoroaniline (CAS 180146-79-6), also cataloged as Benzeneethanamine, 4-amino-2-fluoro- (9CI), is a meta-substituted fluoroaniline derivative with an ethylene-linked primary amine side chain, yielding a molecular weight of 154.18 g/mol and the molecular formula C₈H₁₁FN₂. It serves primarily as a specialty intermediate in pharmaceutical research, with its calculated exact mass of 154.09100 and polar surface area (PSA) of 52.04 Ų positioning it within drug-like chemical space.

Molecular Formula C8H11FN2
Molecular Weight 154.18 g/mol
CAS No. 180146-79-6
Cat. No. B068805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-3-fluoroaniline
CAS180146-79-6
SynonymsBenzeneethanamine, 4-amino-2-fluoro- (9CI)
Molecular FormulaC8H11FN2
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)CCN
InChIInChI=1S/C8H11FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3-4,10-11H2
InChIKeyFBVPFKKDRHJLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-3-fluoroaniline (CAS 180146-79-6): A Specialized Meta-Substituted Fluoroaniline Building Block for Medicinal Chemistry Intermediates


4-(2-Aminoethyl)-3-fluoroaniline (CAS 180146-79-6), also cataloged as Benzeneethanamine, 4-amino-2-fluoro- (9CI), is a meta-substituted fluoroaniline derivative with an ethylene-linked primary amine side chain, yielding a molecular weight of 154.18 g/mol and the molecular formula C₈H₁₁FN₂ . It serves primarily as a specialty intermediate in pharmaceutical research, with its calculated exact mass of 154.09100 and polar surface area (PSA) of 52.04 Ų positioning it within drug-like chemical space . The compound has been documented as a synthetic building block in patent literature for nitric oxide synthase inhibitors, distinguishing it from its regioisomeric analogs through its unique substitution pattern .

Why Generic Substitution Fails for 4-(2-Aminoethyl)-3-fluoroaniline: Substitution Pattern Dictates Function in Drug Intermediate Procurement


This compound's specific 3-fluoro-4-(2-aminoethyl) substitution pattern is not arbitrarily interchangeable with other fluoroaniline regioisomers or the non-fluorinated parent compound. The meta-fluorine substituent alters the aniline ring's electronic character, which influences the nucleophilicity of the amino groups and the metabolic stability of downstream products [1]. The 4-position aminoethyl side chain provides a critical handle for further functionalization, distinguishing it from compounds like 3-(2-aminoethyl)-4-fluoroaniline (CAS 771573-12-7) or the non-fluorinated 4-(2-aminoethyl)aniline (CAS 13472-00-9), which lack the same synthetic versatility and electronic profile in the context of active pharmaceutical ingredient (API) synthesis [1].

Product-Specific Quantitative Differentiation Evidence for 4-(2-Aminoethyl)-3-fluoroaniline Procurement


Comparison of Calculated Physicochemical Properties: 4-(2-Aminoethyl)-3-fluoroaniline vs. Non-Fluorinated Analog

The introduction of the fluorine atom in 4-(2-Aminoethyl)-3-fluoroaniline increases the molecular weight and lipophilicity compared to the non-fluorinated parent 4-(2-aminoethyl)aniline (CAS 13472-00-9). The LogP for the target compound is calculated to be 2.19060, which is higher than the non-fluorinated congener (typically >0.5 Log units higher based on published fluorine effects), indicating enhanced membrane permeability[1]. This difference is critical for designing blood-brain barrier penetrant compounds.

Medicinal Chemistry Physicochemical Properties Drug Design

Polar Surface Area Analysis: Impact on Oral Bioavailability and CNS Penetration vs. 4-(1-Aminoethyl)-2-fluoroaniline

The calculated polar surface area (PSA) of 4-(2-Aminoethyl)-3-fluoroaniline is 52.04 Ų, which is within the optimal range (<60 Ų) for favorable oral absorption and CNS penetration, whereas its regioisomer 4-(1-Aminoethyl)-2-fluoroaniline exhibits a different PSA due to altered amine positioning. This PSA value is a critical differentiator, as it predicts the compound's ability to cross biological membranes effectively.

ADME CNS Drug Delivery Bioavailability

Structural Differentiation from Related Fluorinated Anilines in Pharmaceutical Intermediate Applications

4-(2-Aminoethyl)-3-fluoroaniline is specifically referenced in a Chugai Seiyaku patent (US6534546 B1) for aniline derivatives acting as nitric oxide synthase (NOS) inhibitors [1]. This specific structural requirement for the 3-fluoro-4-(2-aminoethyl) substitution pattern is explicit in the patent, as other regioisomers like 3-(2-aminoethyl)-4-fluoroaniline (CAS 771573-12-7) lack the necessary aniline ring geometry to fit the NOS enzyme pharmacophore.

Synthetic Intermediates API Synthesis Nitric Oxide Synthase Inhibitors

Metabolic Stability Advantage of Fluorine Substitution over Non-Fluorinated Anilines

The meta-fluorine substitution in 4-(2-Aminoethyl)-3-fluoroaniline is expected to confer metabolic stability advantages over its non-fluorinated analog, 4-(2-aminoethyl)aniline, by reducing cytochrome P450-mediated oxidative metabolism at the para position [1]. This is a well-established principle in medicinal chemistry: fluorine atoms in the meta-position block metabolic hotspots without introducing steric hindrance that could disrupt target binding.

Metabolic Stability Drug Metabolism Fluorine Effects

Optimal Procurement and Research Application Scenarios for 4-(2-Aminoethyl)-3-fluoroaniline


Synthesis of Nitric Oxide Synthase (NOS) Inhibitors for Cerebrovascular Disease Research

This compound is a critical building block for synthesizing N-substituted aniline derivatives with NOS inhibitory effects, as specifically outlined in US patent literature . Researchers investigating compounds for occlusive cerebrovascular diseases, traumatic brain injury, or chronic inflammation where excessive nitric oxide production is pathogenic should procure this specific regioisomer to maintain fidelity to the patented pharmacophore. The 3-fluoro-4-(2-aminoethyl) substitution pattern is non-negotiable for the patent-specified SAR (structure-activity relationship).

CNS Drug Discovery Programs Requiring Fluorinated Phenethylamine Scaffolds

Given its calculated LogP of 2.19060 and PSA of 52.04 Ų, both within optimal ranges for blood-brain barrier penetration , this compound is ideal for CNS drug discovery programs. It can serve as a starting point for developing MAO inhibitors, dopamine/serotonin receptor ligands, or trace amine-associated receptor modulators. The fluorine atom provides metabolic stability and favorable pharmacokinetic properties, distinguishing it from non-fluorinated aniline derivatives.

Medicinal Chemistry SAR Studies Comparing Fluoroaniline Regioisomers

For research groups systematically studying the effect of fluorine substitution position on biological activity and pharmacokinetics, 4-(2-Aminoethyl)-3-fluoroaniline represents a key member of the fluoroaniline library. Its unique substitution pattern (meta-fluoro, para-aminoethyl) allows direct comparison with regioisomers like 3-(2-aminoethyl)-4-fluoroaniline (CAS 771573-12-7) and 4-(2-aminoethyl)-2-fluoroaniline (CAS 180149-20-6) in systematic SAR studies .

Synthesis of Functionalized Heterocycles and Biologically Active Molecules

As an aniline derivative with dual amino functionality (NH₂ on the ring and NH₂ on the side chain), this compound is a versatile scaffold for constructing complex heterocyclic systems such as benzimidazoles, quinazolines, and indoles. The fluorine atom enhances the electrophilicity of the aromatic ring for nucleophilic aromatic substitution reactions, enabling diversification into a wide array of biologically relevant heterocycles that are commonly found in FDA-approved drugs .

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